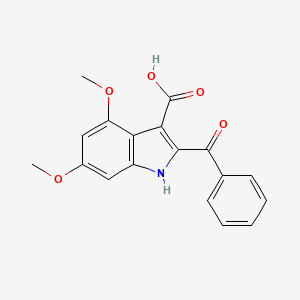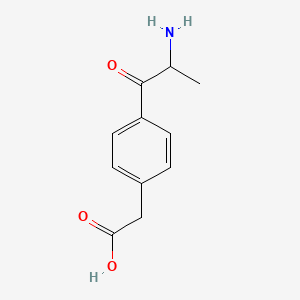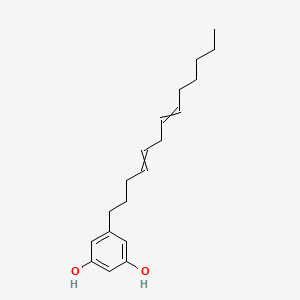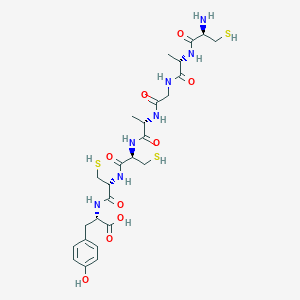![molecular formula C23H17NO4 B12536004 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 697798-09-7](/img/structure/B12536004.png)
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrene moiety linked to a pyrrolidine-2,5-dione structure via a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the esterification of pyrene-1-propanoic acid with pyrrolidine-2,5-dione. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione can be reduced to hydroxyl groups.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield pyrene-1-propanoic acid and pyrrolidine-2,5-dione.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Pyrene-1,6-dione
Reduction: 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-diol
Substitution: Pyrene-1-propanoic acid and pyrrolidine-2,5-dione
Scientific Research Applications
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Employed in studying protein-ligand interactions and as a labeling agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with proteins, altering their conformation and activity. These interactions are mediated through non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]oxy}pyrrolidine-2,5-dione
- 1-{[3-(2-pyridyldithio)propanoyl]oxy}pyrrolidine-2,5-dione
Uniqueness
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into DNA. This makes it particularly useful in applications requiring fluorescence detection and DNA interaction studies, setting it apart from other similar compounds.
Properties
CAS No. |
697798-09-7 |
|---|---|
Molecular Formula |
C23H17NO4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-pyren-1-ylpropanoate |
InChI |
InChI=1S/C23H17NO4/c25-19-11-12-20(26)24(19)28-21(27)13-9-14-4-5-17-7-6-15-2-1-3-16-8-10-18(14)23(17)22(15)16/h1-8,10H,9,11-13H2 |
InChI Key |
YPICDNPPULHDIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)



![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)



![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)


![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
